Structural Differentiator: Impact of Ortho-Methyl Substitution on Lipophilicity (XLogP3-AA) vs. Unsubstituted Aniline Analog
The presence of a methyl group at the 2-position of the aniline ring in the target compound significantly increases its lipophilicity compared to an analog lacking this substitution. This is a quantifiable difference with direct implications for membrane permeability and solubility [1].
| Evidence Dimension | Lipophilicity (Calculated XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline (CAS 122733-40-8); XLogP3-AA = 1.1 |
| Quantified Difference | Δ = +0.4 (36% higher XLogP value for the target compound) |
| Conditions | In silico computed property based on molecular structure, as reported by PubChem [1][2]. |
Why This Matters
Higher lipophilicity, as indicated by the XLogP3-AA value, suggests that 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-YL)aniline will have greater passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays and drug discovery programs.
- [1] PubChem. (2025). Compound Summary for CID 19540558, 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-YL)aniline. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 135480338, 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline. National Center for Biotechnology Information. View Source
